3-Hydroxynonanoic acid

Übersicht

Beschreibung

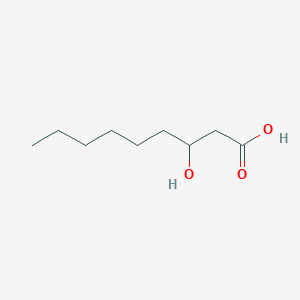

3-Hydroxynonanoic acid is an organic compound with the molecular formula C₉H₁₈O₃. It is a medium-chain hydroxy acid characterized by the presence of both a hydroxyl group and a carboxyl group. This compound is typically a white to off-white solid and is known for its unique chemical properties, making it a valuable intermediate in various chemical syntheses .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Hydroxynonanoic acid can be synthesized through several methods:

Ozonolysis and Oxidation: One effective method involves the ozonolysis of methyl ricinoleate, followed by oxidation.

Hydrolysis of Nonanoic Acid Derivatives: Another method involves the hydrolysis of nonanoic acid derivatives, such as nonanoic acid sulfate esters, to produce this compound.

Industrial Production Methods

Industrial production of this compound often employs the ozonolysis and oxidation method due to its efficiency and scalability. The use of castor oil as a starting material is common, given its high content of ricinoleic acid, which can be converted into this compound .

Analyse Chemischer Reaktionen

3-Hydroxynonanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce nonanedioic acid (azelaic acid), a valuable industrial chemical.

Esterification: The hydroxyl group can react with alcohols to form esters, which are useful in various applications.

Amidation: It can react with amines to form amides, which have applications in medicinal chemistry.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, alcohols for esterification, and amines for amidation. The major products formed from these reactions include nonanedioic acid, esters, and amides .

Wissenschaftliche Forschungsanwendungen

3-Hydroxynonanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-hydroxynonanoic acid involves its interaction with various molecular targets and pathways. For instance, its derivatives have been shown to exert cytotoxic effects on cancer cells by inducing apoptosis. The hydroxyl and carboxyl groups play crucial roles in these interactions, facilitating the binding to specific cellular targets and triggering downstream signaling pathways .

Vergleich Mit ähnlichen Verbindungen

3-Hydroxynonanoic acid can be compared with other medium-chain hydroxy acids, such as:

9-Hydroxynonanoic acid: Similar in structure but differs in the position of the hydroxyl group.

3-Hydroxydecanoic acid: Has an additional carbon in the chain, affecting its physical and chemical properties.

3-Hydroxyhexanoic acid: Shorter chain length, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific chain length and the position of the hydroxyl group, which confer distinct chemical properties and reactivity, making it suitable for specialized applications in various fields .

Eigenschaften

IUPAC Name |

3-hydroxynonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-2-3-4-5-6-8(10)7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUXARJOYUQNTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120659-39-4 | |

| Record name | Nonanoic acid, 3-hydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120659-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70955371 | |

| Record name | 3-Hydroxynonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (±)-3-Hydroxynonanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031513 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

40165-87-5, 33796-87-1, 88930-09-0 | |

| Record name | 3-Hydroxynonanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40165-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxynonanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033796871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxynonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-3-Hydroxynonanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031513 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

61 °C | |

| Record name | (±)-3-Hydroxynonanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031513 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

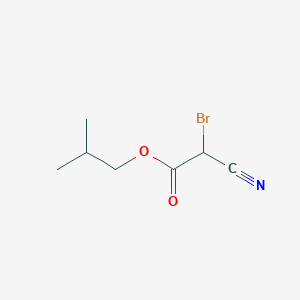

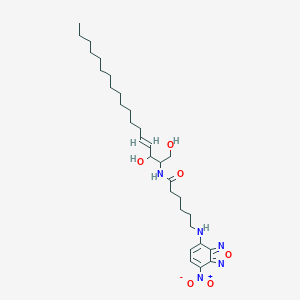

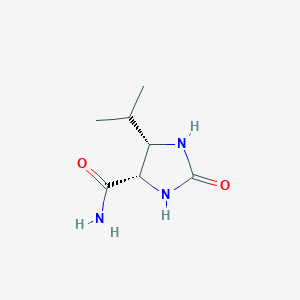

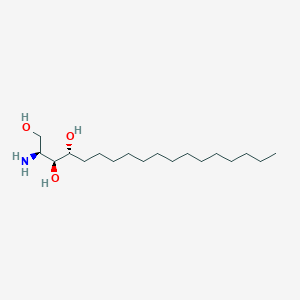

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

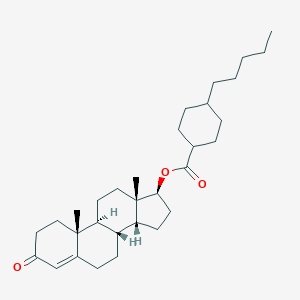

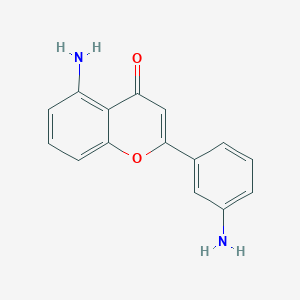

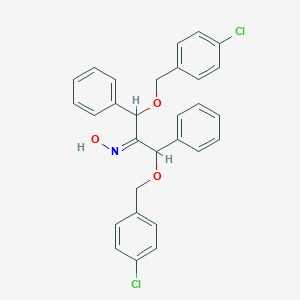

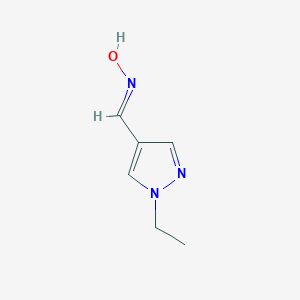

Feasible Synthetic Routes

Q1: What is the structural characterization of 3-Hydroxynonanoic acid?

A1: this compound is a chiral molecule with the molecular formula C9H18O3 and a molecular weight of 174.24 g/mol. While specific spectroscopic data is not detailed within the provided research, it can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Q2: Can this compound be produced from renewable sources?

A2: Yes, research demonstrates that enantiomerically pure (R)-3-hydroxycarboxylic acids, including (R)-3-hydroxynonanoic acid, can be efficiently produced through the biotechnological conversion of polyhydroxyalkanoates (PHAs) accumulated by bacteria like Pseudomonas putida GPo1. [] This method offers a sustainable alternative to traditional chemical synthesis.

Q3: What are the potential applications of this compound in material science?

A3: this compound serves as a building block for novel optically active compounds that exhibit liquid crystal properties, particularly smectic phases. [] By modifying the linkage groups and core substituents of these compounds, researchers can tailor their mesomorphic and ferroelectric properties for applications in displays and other advanced materials.

Q4: How does the structure of this compound derivatives impact their liquid crystal behavior?

A4: Studies have shown that the presence or absence of a chloro-substituent at specific positions within the core structure of this compound derivatives significantly influences the type of smectic phase exhibited. For example, a chloro-substituent is crucial for the appearance of the chiral smectic C phase in compounds with a central ester or -OCH2- linkage. []

Q5: Can this compound be incorporated into polymers?

A5: Yes, this compound (HN) can be incorporated into medium-chain-length poly-3-hydroxyalkanoates (MCL-PHAs) by specific bacteria like Pseudomonas putida KT2440. [] By using nonanoic acid as the carbon source and inhibiting fatty acid β-oxidation, researchers achieved MCL-PHAs with a high HN content (93%).

Q6: What are the potential applications of MCL-PHAs containing this compound?

A6: MCL-PHAs with a high this compound content are promising biocompatible and biodegradable polymers for various applications, including coatings, controlled release carriers, and tissue engineering. [] Their elastomeric properties and tunable crystallinity make them suitable for these applications.

Q7: Have any studies investigated the biological activity of this compound derivatives?

A7: Research has explored the antimicrobial and cytotoxic activity of chiral amide derivatives of this compound. [, , ] These studies highlight the potential of modifying this compound to develop new therapeutic agents.

Q8: Are there any ongoing efforts to develop sustainable production methods for this compound?

A8: The production of (R)-3-hydroxynonanoic acid from PHAs using bacteria like Pseudomonas putida GPo1 [] is a promising avenue for sustainable production. This method utilizes renewable resources and aligns with green chemistry principles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.